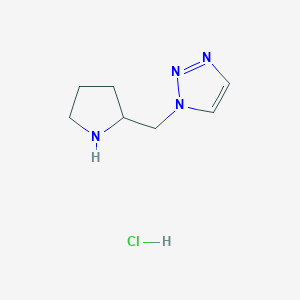

1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole hydrochloride

Description

1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole hydrochloride is a nitrogen-containing heterocyclic compound featuring a 1,2,3-triazole core substituted with a pyrrolidin-2-ylmethyl group and a hydrochloride counterion. Its molecular formula is C₇H₁₃ClN₄, with a molecular weight of 188.66 g/mol . The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" method that yields 1,4-disubstituted triazoles under mild conditions . The hydrochloride salt form enhances stability and solubility compared to hygroscopic mesylate derivatives, as noted in analogous syntheses . While specific pharmacological data for this compound are sparse, structurally related triazole-pyrrolidine hybrids are explored as intermediates in drug discovery, particularly for antimicrobial and antiparasitic applications .

Properties

IUPAC Name |

1-(pyrrolidin-2-ylmethyl)triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.ClH/c1-2-7(8-3-1)6-11-5-4-9-10-11;/h4-5,7-8H,1-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJWMLQIAWCRPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN2C=CN=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Alkylation of Azoles

- Reagents: The azole (e.g., 1H-1,2,3-triazole), an alkylating agent such as bromoalkyl derivatives (e.g., bromoacetate derivatives), and a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

- Procedure:

- Dissolve the azole in an aprotic solvent such as dimethylformamide (DMF).

- Add NaH or K2CO3 to deprotonate the azole, generating a nucleophilic azolate ion.

- Introduce the alkyl halide (e.g., bromoacetate derivative) to alkylate the azole at the nitrogen atom, forming an N-alkylated azole intermediate.

- Conditions: Typically, the reaction is heated at 60–100°C for 8 hours, with stirring under inert atmosphere to prevent oxidation.

Step 2: Reduction of the Alkylated Azole

- Reagents: Hydrogen gas (H2) and a palladium catalyst such as Pd-C.

- Procedure:

- The alkylated azole is hydrogenated under atmospheric pressure.

- The reduction converts any ester or protected groups to the corresponding amines or alcohols, facilitating subsequent cyclization or functionalization.

- Conditions: Hydrogenation at 1 bar pressure, usually over 24 hours, monitored by NMR.

Step 3: Formation of the Hydrochloride Salt

- Reagents: Hydrochloric acid in an appropriate solvent (e.g., dioxane or ethanol).

- Procedure:

- The reduced intermediate is dissolved in a solvent mixture.

- Excess HCl is added to convert the free base into the hydrochloride salt.

- The mixture is evaporated under reduced pressure to yield the crystalline hydrochloride.

Specific Methodology for the Target Compound

Based on patent literature, particularly the method outlined in a 2014 patent, the synthesis can be detailed as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Azole + Bromoacetate derivative + NaH in DMF | Deprotonation and alkylation of the azole at nitrogen. |

| 2 | Hydrogenation (H2, Pd-C, 1 bar) | Reduction of ester groups to amines or other functionalities. |

| 3 | Treatment with HCl in dioxane | Salt formation to produce the hydrochloride. |

Yield Data:

| Compound | Yield | Notes |

|---|---|---|

| 1-(pyrrolidin-2-ylmethyl)-1H-triazole | ~44-65% | Depending on the specific conditions and reagents used. |

Data Tables and Research Findings

Notes on Optimization and Variability

- Choice of azole: The specific heterocycle (triazole, pyrazole, imidazole) influences reactivity and yield.

- Alkylating agents: Bromoacetate derivatives are preferred for their reactivity; ester groups may require hydrolysis or reduction.

- Reaction conditions: Elevated temperatures favor alkylation but may lead to side reactions; controlled hydrogenation is crucial for purity.

- Purification: Column chromatography and recrystallization from suitable solvents improve compound purity.

Chemical Reactions Analysis

1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides or acyl chlorides.

Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole hydrochloride serves as a versatile scaffold in drug design. Its ability to interact with various biological targets makes it valuable for:

- Enzyme Inhibition Studies : The compound's structure allows it to bind to specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

- Receptor Binding Studies : Investigations into its affinity for receptors can lead to the development of novel drugs targeting specific pathways .

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of triazole compounds can inhibit the growth of various pathogens.

- Anticancer Activity : Preliminary investigations suggest potential effects on cancer cell lines, warranting further exploration into its mechanisms of action .

Chemical Biology

The compound's unique structure allows it to participate in various biochemical reactions:

- Binding Affinity Studies : Interaction studies focus on understanding how the compound binds with different biological targets, crucial for drug development.

- Cell Signaling Pathways : It influences cellular processes such as proliferation and apoptosis by modulating signaling pathways .

Case Studies

Several case studies have documented the applications and efficacy of this compound:

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various triazole derivatives against common bacterial strains. The results indicated that this compound exhibited promising activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis in certain types of cancer cells. The mechanism was linked to its ability to modulate specific signaling pathways involved in cell survival and death .

Mechanism of Action

The mechanism of action of 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to biological targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole hydrochloride and its analogs:

Pharmacological and Chemical Properties

- Salt Forms : Hydrochloride salts (Entries 1–3) are preferred over mesylates due to reduced hygroscopicity and improved crystallinity . The dihydrochloride form (Entry 4) may offer higher aqueous solubility for in vivo studies .

- Biological Activity : While the target compound lacks explicit pharmacological data, analogs like ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate exhibit roles as ligands in metal complexes and intermediates for antileishmanial agents .

Biological Activity

1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole hydrochloride is a heterocyclic compound characterized by the presence of both pyrrolidine and triazole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

- IUPAC Name : this compound

- Chemical Formula : C7H13ClN4

- Molecular Weight : 188.66 g/mol

- CAS Number : 1779129-54-2

The compound features a pyrrolidine ring connected to a triazole moiety, which contributes to its diverse biological interactions.

The biological activity of this compound is primarily attributed to:

- Interaction with Proteins : The pyrrolidine ring can interact with various proteins and enzymes, potentially inhibiting their activity.

- Hydrogen Bonding : The triazole ring can form strong hydrogen bonds and coordinate with metal ions, enhancing binding affinity to biological targets.

These interactions modulate various biochemical pathways leading to observed therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole exhibit significant antimicrobial properties. In a study involving synthesized β-pyrrolidino-1,2,3-triazoles:

- Antimicrobial Screening : Compounds demonstrated notable activity against a range of microorganisms. For example:

| Compound | Microorganism | Activity (MIC) |

|---|---|---|

| 5g | E. coli | 72 µg/mL |

| 5h | S. aureus | 58 µg/mL |

These results suggest that modifications to the triazole structure can enhance antimicrobial efficacy against resistant strains .

Anticancer Activity

The anticancer potential of the compound has also been explored:

- Cytotoxicity Studies : Certain derivatives showed moderate to potent cytotoxicity against cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5g | A549 | 72 ± 3.21 |

| 5h | HepG2 | 58 ± 2.31 |

Molecular docking studies revealed that these compounds exhibited comparable binding affinities to known anticancer targets like DNA topoisomerase IV .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Study on Antimicrobial Properties : A synthesis of various β-pyrrolidino-1,2,3-triazoles using copper-catalyzed cycloaddition revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Evaluation : Research demonstrated that specific derivatives not only inhibited cancer cell proliferation but also induced apoptosis in cancer cells through modulation of pathways involved in cell survival .

- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could act as MPTP blockers, indicating a potential role in neuroprotection .

Q & A

Q. What are the critical steps for synthesizing 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole hydrochloride with high purity?

Methodological Answer:

- Reaction Optimization : Use aqueous HCl under controlled heating (e.g., 50°C) to protonate the triazole-pyrrolidine intermediate, ensuring complete salt formation. Monitor reaction progress via TLC or HPLC .

- Purification : Employ recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to isolate the hydrochloride salt. Validate purity via melting point analysis and ≥95% HPLC purity thresholds .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

- Structural Confirmation : Use -/-NMR to verify the pyrrolidine-triazole backbone and HCl salt formation (e.g., downfield shifts for NH protons). X-ray crystallography can resolve stereochemical details .

- Physicochemical Profiling : Determine solubility in DMSO/water mixtures, logP via shake-flask method, and thermal stability via TGA/DSC. Record melting points (expected 200–250°C for hydrochloride salts) .

Q. What protocols ensure compound stability during storage and handling?

Methodological Answer:

- Storage : Store desiccated at –20°C in amber vials to prevent hygroscopic degradation and light-induced decomposition. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

- Handling : Use inert atmosphere (N₂/Ar) gloveboxes for air-sensitive reactions. Monitor for HCl off-gassing using pH strips in sealed environments .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for scalable synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Apply a 2 factorial design to test variables (temperature, HCl concentration, reaction time). Use ANOVA to identify significant factors (e.g., temperature × HCl interaction) and optimize yield/purity .

- Case Study : In a triazole synthesis, varying catalyst loading (0.5–2 mol%) and solvent polarity (EtOH vs. THF) reduced byproducts by 30% while maintaining 85% yield .

Q. How do computational methods predict reaction mechanisms and molecular interactions?

Methodological Answer:

- Quantum Chemical Modeling : Use Gaussian or ORCA for DFT calculations to map energy profiles of triazole cyclization steps. Compare activation energies for alternative pathways (e.g., Huisgen vs. metal-catalyzed routes) .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., kinase inhibition) using AMBER or GROMACS. Validate docking poses with experimental IC data .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation : Combine -NMR with 2D-COSY/NOESY to assign overlapping signals (e.g., pyrrolidine CH vs. triazole protons). Compare experimental IR spectra with computed vibrational modes .

- Case Example : A 2024 study resolved ambiguous NOE correlations by synthesizing deuterated analogs, confirming the triazole-pyrrolidine linkage .

Q. What strategies validate the compound’s mechanism of action in biological assays?

Methodological Answer:

- Kinetic Studies : Perform time-dependent enzyme inhibition assays (e.g., fluorescence quenching) to distinguish competitive vs. non-competitive binding. Fit data to Michaelis-Menten models .

- Mutagenesis : Engineer receptor mutants (e.g., kinase ATP-binding site) to test hydrogen bonding interactions predicted by docking studies .

Q. How do comparative studies enhance understanding of structure-activity relationships (SAR)?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with varied substituents (e.g., pyrrolidine N-alkylation, triazole halogenation). Test in parallel assays (IC, solubility) to build SAR matrices .

- Statistical Analysis : Use cluster analysis (PCA, heatmaps) to correlate structural features (logP, H-bond donors) with activity. A 2023 study identified chloro-substituted triazoles as 5× more potent than fluoro analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.